Cas no 493004-53-8 (ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate)

Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate is a fluorinated organic compound featuring a ketone and ester functional group, making it a versatile intermediate in synthetic chemistry. Its structure, incorporating a 2,6-difluorophenyl moiety, enhances reactivity in nucleophilic and electrophilic reactions, particularly in pharmaceutical and agrochemical applications. The ethyl ester group improves solubility in organic solvents, facilitating downstream transformations. This compound is valued for its stability under standard conditions and its utility in constructing complex molecules, such as bioactive heterocycles or fluorinated derivatives. Its well-defined purity and consistent performance make it suitable for research and industrial-scale synthesis.
ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate structure
493004-53-8 structure
Product Name:ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate
CAS No:493004-53-8
MF:C12H12F2O3
MW:242.218690872192
CID:866977
Update Time:2026-04-29

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • LogP
    • ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate
    • ETHYL 4-(2,6-DIFLUOROPHENYL)-4-OXOBUTYRATE
    • Inchi: InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3
    • InChI Key: AINAHYKZRYTOQG-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F

Computed Properties

  • Exact Mass: 242.07500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 43.37000
  • LogP: 2.49080

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate Pricemore >>

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ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate Related Literature

Additional information on ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate

Ethyl 4-(2,6-Difluorophenyl)-4-Oxobutanoate: A Comprehensive Overview

Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate, identified by the CAS number 493004-53-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of esters and is characterized by its unique structure, which includes a fluorinated aromatic ring and a ketone group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.

The molecular structure of ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate is notable for its fluorinated phenyl group, which is attached to a butanoyl chain via an ether linkage. The fluorine atoms at the 2 and 6 positions of the phenyl ring contribute to the compound's stability and bioavailability. Recent studies have highlighted the importance of such fluorinated aromatic systems in enhancing the pharmacokinetic properties of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.

One of the key areas where ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate has shown potential is in the development of bioactive molecules. Researchers have investigated its role as a precursor for synthesizing more complex structures with therapeutic applications. For instance, its ability to undergo various nucleophilic substitutions and condensation reactions has been leveraged to create derivatives with anti-inflammatory, antiviral, and anticancer activities.

In addition to its role in drug discovery, this compound has also been studied for its application in agricultural chemistry. Its ability to interact with specific enzymes involved in plant growth regulation has led to exploratory research into its potential as a plant growth regulator or a component in herbicides. However, further studies are required to fully understand its efficacy and environmental impact in these contexts.

The synthesis of ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate involves a multi-step process that typically begins with the preparation of the corresponding acid followed by esterification. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of enzymatic catalysts has been reported to significantly improve yields while reducing reaction times.

From an analytical standpoint, ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate has been extensively characterized using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided detailed insights into its molecular conformation and intermolecular interactions. Such information is crucial for understanding its behavior in different chemical environments and for optimizing its use in various applications.

In terms of toxicity and safety profiles, preliminary studies indicate that ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate exhibits low toxicity at typical experimental doses. However, comprehensive toxicological evaluations are still needed to assess its long-term effects on human health and the environment.

Looking ahead, the versatility of ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate makes it an attractive target for further research and development. Its unique combination of functional groups offers opportunities for exploring novel chemical transformations and creating innovative compounds with diverse applications.

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